tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate chemical structure and properties
tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate chemical structure and properties
[1][2]
Executive Summary
tert-Butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate (CAS: 1860600-78-7 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2] It serves as a "masked" aminopyridine scaffold, offering orthogonal reactivity profiles: the 2-bromo substituent facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-Boc-amino group provides a protected nitrogen handle that can be liberated under acidic conditions. This dual-functionality makes it an ideal intermediate for synthesizing kinase inhibitors, GPCR ligands, and complex peptidomimetics where precise regiocontrol is required.
Chemical Identity & Structural Analysis[3][4][5][6][7]
| Property | Data |
| IUPAC Name | tert-butyl (2-bromo-5-methylpyridin-3-yl)carbamate |
| Common Synonyms | 2-Bromo-5-methyl-3-(Boc-amino)pyridine; Boc-3-amino-2-bromo-5-picoline |
| CAS Number | 1860600-78-7 |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ |
| Molecular Weight | 287.15 g/mol |
| SMILES | CC1=CN=C(C(=C1)NC(=O)OC(C)(C)C)Br |
| Physical Form | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |
Structural Logic & Electronic Effects
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Pyridine Core: The electron-deficient nature of the pyridine ring makes the C-2 bromine highly activated for oxidative addition by Palladium(0) catalysts.
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Boc-Group (Steric/Electronic): The tert-butoxycarbonyl group at C-3 reduces the nucleophilicity of the amine, preventing catalyst poisoning during cross-coupling reactions. It also provides steric bulk that directs lithiation or halogenation to the C-4 position if further functionalization is attempted.
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5-Methyl Substituent: This group acts as a lipophilic handle, often improving the metabolic stability or binding affinity of the final drug candidate (SAR).
Synthesis & Preparation
The synthesis of the core structure typically proceeds via the chemoselective protection of the commercially available precursor, 2-bromo-5-methylpyridin-3-amine (CAS 34552-14-2).
Reaction Workflow
The following diagram illustrates the standard synthetic pathway and potential downstream diversifications.
Figure 1: Synthetic workflow from amine precursor to functionalized drug scaffold.[3][4][5]
Experimental Protocol: N-Boc Protection
Note: This protocol is adapted from standard aminopyridine protection methodologies.
Reagents:
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2-bromo-5-methylpyridin-3-amine (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 eq)
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Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 eq) or DMAP (cat.)/TEA
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Solvent: Anhydrous THF
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-methylpyridin-3-amine in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C.
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Deprotonation: Dropwise add NaHMDS (1M in THF). The solution may turn dark (yellow/orange) due to the formation of the amide anion. Stir for 30 minutes at 0°C.
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Expert Insight: Aminopyridines are less nucleophilic than anilines. Using a strong base like NaHMDS ensures complete deprotonation and faster reaction times compared to weak bases like TEA.
-
-
Addition: Add Boc₂O (dissolved in minimal THF) dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]⁺ ≈ 287/289).
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Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white solid.[6][4]
Reactivity Profile & Applications
A. C-2 Bromine: The Cross-Coupling Handle
The bromine atom at the C-2 position is the primary site for diversification. The adjacent pyridine nitrogen activates this position for oxidative addition.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create biaryl systems.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
-
-
Buchwald-Hartwig Amination: Allows for the introduction of secondary amines at the C-2 position, creating 2,3-diaminopyridine scaffolds.
B. N-3 Boc Group: The Protective Shield
The Boc group is stable to basic conditions (used in Suzuki couplings) but labile to acid.
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Deprotection: Treatment with TFA/DCM (1:1) or 4M HCl in Dioxane quantitatively yields the free amine.
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Orthogonality: This allows researchers to modify the C-2 position before exposing the C-3 amine, preventing unwanted side reactions (e.g., homo-coupling of the amine).
Reactivity Logic Map
Figure 2: Divergent reactivity pathways available from the core scaffold.
Safety & Handling
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Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). Avoid inhalation of dust.
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Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.
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Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
References
-
Sigma-Aldrich. (n.d.). tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate Product Page. Retrieved from [1]
-
PubChem. (n.d.).[3][7] Compound Summary: tert-Butyl N-(2-bromo-5-methylpyridin-3-yl)carbamate. National Library of Medicine. Retrieved from
-
CymitQuimica. (n.d.). Product Data: CAS 1860600-78-7.[1][2] Retrieved from
-
Sarkar, A., et al. (2011).[8] Ionic Liquid-Catalyzed N-tert-Butyloxycarbonylation of Amines. J. Org.[2][8] Chem., 76, 7132-7140.[8] (Cited for general Boc-protection methodology).[9] Retrieved from
-
Green, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Standard reference for Boc stability/deprotection).
Sources
- 1. tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate | 1860600-78-7 [sigmaaldrich.com]
- 2. tert-butyl N-(2-bromo-5-methyl-3-pyridyl)carbamate [cymitquimica.com]
- 3. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
